molecular formula C9H6BrNO B8181337 7-Bromoisoquinolin-5-ol

7-Bromoisoquinolin-5-ol

Cat. No.: B8181337
M. Wt: 224.05 g/mol
InChI Key: NYNKOQFLUAUEKH-UHFFFAOYSA-N
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Description

7-Bromoisoquinolin-5-ol is a heterocyclic aromatic compound with the molecular formula C9H6BrNO and a molecular weight of 224.05 g/mol . This compound is characterized by a bromine atom attached to the seventh position and a hydroxyl group attached to the fifth position of the isoquinoline ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromoisoquinolin-5-ol typically involves the bromination of isoquinolin-5-ol. One common method includes the diazotization of isoquinolin-5-amine followed by a Sandmeyer reaction to introduce the bromine atom . The reaction conditions often involve the use of sodium nitrite and hydrobromic acid under controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-Bromoisoquinolin-5-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can undergo reduction reactions to form dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Substitution: Formation of various substituted isoquinolines.

    Oxidation: Formation of isoquinoline quinones.

    Reduction: Formation of dihydroisoquinolines.

Scientific Research Applications

7-Bromoisoquinolin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromoisoquinolin-5-ol is not fully elucidated, but it is believed to interact with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromoisoquinolin-5-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the isoquinoline ring. This dual functionality allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and development.

Properties

IUPAC Name

7-bromoisoquinolin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-3-6-5-11-2-1-8(6)9(12)4-7/h1-5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNKOQFLUAUEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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